molecular formula C8H10N2O2 B13896720 (6R)-4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid

(6R)-4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid

Cat. No.: B13896720
M. Wt: 166.18 g/mol
InChI Key: LQXRWFGXMQZLIV-RXMQYKEDSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is a derivative of benzimidazole, characterized by a tetrahydro structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific tetrahydro structure and the presence of a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(5R)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12)/t5-/m1/s1

InChI Key

LQXRWFGXMQZLIV-RXMQYKEDSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1C(=O)O)NC=N2

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC=N2

Origin of Product

United States

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